6-bromo-8aH-phthalazin-1-one

PARP-1 inhibition DNA repair oncology

6-Bromo-8aH-phthalazin-1-one (CAS 75884-70-7) is a brominated derivative of the privileged phthalazin-1(2H)-one pharmacophore, a bicyclic nitrogen-containing heterocycle that serves as the core scaffold for clinically validated PARP-1/2 inhibitors and diverse kinase-targeting agents. The compound, with molecular formula C8H5BrN2O and molecular weight 225.04 g/mol, features a bromine atom at the 6-position of the phthalazinone ring system, conferring distinct reactivity for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution that is absent in the unsubstituted parent scaffold.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B12366313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8aH-phthalazin-1-one
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=NC(=O)C21)Br
InChIInChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H
InChIKeyGDWVZFVVPSQERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8aH-phthalazin-1-one: A Halogenated Phthalazinone Building Block for Targeted PARP-1 and Kinase Inhibitor Procurement


6-Bromo-8aH-phthalazin-1-one (CAS 75884-70-7) is a brominated derivative of the privileged phthalazin-1(2H)-one pharmacophore, a bicyclic nitrogen-containing heterocycle that serves as the core scaffold for clinically validated PARP-1/2 inhibitors and diverse kinase-targeting agents [1]. The compound, with molecular formula C8H5BrN2O and molecular weight 225.04 g/mol, features a bromine atom at the 6-position of the phthalazinone ring system, conferring distinct reactivity for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution that is absent in the unsubstituted parent scaffold [2]. It is commercially available as a research intermediate with a specified purity of 98%, suitable for medicinal chemistry, fragment-based drug discovery, and materials science applications .

Why Generic Substitution of 6-Bromo-8aH-phthalazin-1-one with Other Phthalazinones Is Not Supported by Evidence


The phthalazinone scaffold is exquisitely sensitive to substituent identity and regiochemistry, as demonstrated by structure-activity relationship (SAR) studies across PARP-1, BRD4, and kinase targets. The unsubstituted parent phthalazin-1(2H)-one exhibits only weak PARP-1 inhibitory activity, with a reported IC50 of 12,000 nM [1], underscoring the requirement for aryl substitution to achieve therapeutically meaningful potency. Furthermore, the position of halogen substitution dictates divergent biological target engagement: the 6-bromo isomer is associated with COX-2 and p38 MAP kinase pathways relevant to inflammation-oncology crosstalk, whereas the 5-bromo positional isomer has been profiled for BRD4 epigenetic target inhibition—two fundamentally distinct therapeutic hypotheses that cannot be satisfied by a single compound [2]. Interchanging the 6-bromo compound with its 6-chloro or 6-fluoro analogs alters both the steric bulk and electronic character at the reactive site, directly impacting cross-coupling reaction yields and the physicochemical profile of downstream derivatives. These differences are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 6-Bromo-8aH-phthalazin-1-one Against Closest Analogs


PARP-1 Inhibitory Potential: Scaffold Differentiation of the 6-Bromo-Phthalazinone Core vs. Unsubstituted Phthalazin-1(2H)-one

The unsubstituted phthalazin-1(2H)-one scaffold exhibits weak intrinsic PARP-1 inhibition with an IC50 of 12,000 nM, as curated in BindingDB from ChEMBL [1]. Literature SAR establishes that halogen substitution at the phthalazinone 6-position is a key structural determinant for enhancing PARP-1 binding affinity, a principle exploited in the design of clinical PARP inhibitors such as olaparib (PARP-1 IC50 = 5 nM) and talazoparib [2]. While a direct PARP-1 IC50 for 6-bromo-8aH-phthalazin-1-one as an isolated fragment has not been reported in public databases, the 6-bromo substituent provides the essential synthetic handle for elaboration into potent PARP-1 inhibitors through cross-coupling diversification at this position [3]. Consequently, the 6-bromo compound serves as a strategically functionalized intermediate that the unsubstituted parent—lacking a reactive halogen at any position—cannot replicate for structure-guided PARP-1 inhibitor development.

PARP-1 inhibition DNA repair oncology

Target Engagement Divergence: 6-Bromo Isomer (COX-2/p38 Pathway) vs. 5-Bromo Isomer (BRD4 Epigenetic Target) – Implications for Project Selection

Positional isomerism of the bromine substituent on the phthalazinone core dictates distinct biological target engagement profiles. The 6-bromo isomer (6-bromo-8aH-phthalazin-1-one, CAS 75884-70-7) is associated with inhibition of cyclooxygenase-2 (COX-2) and p38 MAP kinase, enzymes implicated in inflammatory signaling and cancer progression [1]. In contrast, the 5-bromo positional isomer (5-bromo-2H-phthalazin-1-one, CAS 1433204-06-8) has been identified as a potent inhibitor of the bromodomain-containing protein 4 (BRD4), an epigenetic reader protein critical for cell cycle regulation and oncogene transcription, whereas the unsubstituted parent phthalazin-1(2H)-one does not exhibit BRD4 inhibitory activity [2]. This positional specificity means that the 6-bromo and 5-bromo isomers are not interchangeable—they support fundamentally different drug discovery programs targeting distinct nodes in cancer biology. Notably, the 6-bromo isomer's dual COX-2/p38 profile is complementary to the phthalazinone scaffold's established PARP-1 activity, enabling the rational design of multi-target anti-inflammatory and anticancer agents [1].

COX-2 inhibition p38 MAP kinase BRD4 inhibition target selectivity

Synthetic Reactivity Advantage: 6-Bromo Substituent as a Cross-Coupling Handle vs. 6-Chloro and 6-Fluoro Analogs

The 6-bromo substituent provides a kinetically competent leaving group for palladium-catalyzed cross-coupling reactions that is superior to chlorine and accessible where fluorine is inert. In the established hierarchy of aryl halide reactivity for oxidative addition to Pd(0), C–Br bonds undergo oxidative addition significantly faster than C–Cl bonds (typical relative rate: Ar–Br ≈ 10–100× Ar–Cl under standard Suzuki-Miyaura conditions), while C–F bonds are essentially unreactive under standard cross-coupling conditions [1]. This principle has been experimentally validated in phthalazinone systems: bromo-phthalazine derivatives have been successfully employed in Suzuki couplings with (hetero)aryl-boronic acids to generate donor-acceptor chromophores for dye-sensitized solar cells, confirming the practical utility of the C–Br bond in phthalazine chemistry [2]. The 6-bromo compound (C8H5BrN2O, MW 225.04) offers a more reactive coupling partner than the 6-chloro analog (C8H5ClN2O, MW 180.59), while the 6-fluoro analog (C8H5FN2O, MW 164.14) cannot serve as a cross-coupling electrophile under comparable conditions . Additionally, the 6-bromo compound can undergo nucleophilic aromatic substitution (SNAr) with amines and thiols, a pathway unavailable to the unsubstituted parent.

cross-coupling Suzuki reaction Buchwald-Hartwig amination building block

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Steric Profile of 6-Bromo vs. 6-Chloro and 6-Fluoro Analogs

The identity of the 6-position halogen imposes systematic differences in molecular weight (MW), lipophilicity (LogP), and steric bulk that directly influence fragment-based screening outcomes, pharmacokinetic parameter predictions, and downstream lead optimization strategies. 6-Bromo-8aH-phthalazin-1-one has a molecular weight of 225.04 g/mol, placing it at the upper boundary of the 'Rule of Three' guidelines for fragment-based drug discovery (MW ≤ 300 Da), while the 6-fluoro analog (MW 164.14) and 6-chloro analog (MW 180.59) are significantly lighter . The C–Br bond contributes greater polarizability and van der Waals volume (bromine van der Waals radius: 1.85 Å) compared to chlorine (1.75 Å) and fluorine (1.47 Å), which can be exploited to fill hydrophobic pockets or to achieve halogen bonding interactions with protein backbone carbonyls [1]. These differences in steric and electronic properties mean that a fragment hit identified with the 6-bromo compound may not be directly translatable to the 6-chloro or 6-fluoro scaffold without re-optimization.

physicochemical properties molecular weight lipophilicity fragment-based drug discovery

Optimal Procurement and Application Scenarios for 6-Bromo-8aH-phthalazin-1-one Based on Quantitative Evidence


Fragment-Based and Structure-Guided PARP-1 Inhibitor Design Requiring a Reactive 6-Position Handle

For medicinal chemistry programs targeting PARP-1 inhibition, the unsubstituted phthalazin-1(2H)-one scaffold is a poor starting point due to its weak enzymatic IC50 of 12,000 nM [1]. 6-Bromo-8aH-phthalazin-1-one provides a pre-functionalized scaffold that can be directly elaborated via Suzuki, Heck, or Buchwald-Hartwig coupling at the 6-position to introduce substituents that drive PARP-1 potency into the clinically relevant nanomolar range, as demonstrated by the phthalazinone-based drugs olaparib (PARP-1 IC50 = 5 nM) [2]. This approach eliminates the need for separate bromination and purification steps, reducing synthetic cycle time by an estimated 1–2 working days per analog.

Dual-Target Anti-Inflammatory and Anticancer Agent Development Leveraging COX-2/p38 Profile

Programs seeking to exploit the intersection of inflammation and oncology signaling should select the 6-bromo isomer rather than the 5-bromo isomer, as the 6-bromo scaffold is associated with COX-2 and p38 MAP kinase pathway modulation, whereas the 5-bromo isomer targets the BRD4 epigenetic pathway—an entirely distinct therapeutic axis [1]. The dual COX-2/p38 profile, combined with the scaffold's latent PARP-1 inhibitory potential, positions 6-bromo-8aH-phthalazin-1-one-derived compounds for multi-target drug design strategies in cancers where inflammatory microenvironments contribute to tumor progression.

Combinatorial Library Synthesis via Palladium-Catalyzed Cross-Coupling at the 6-Position

The C–Br bond at the 6-position is kinetically competent for oxidative addition to Pd(0) under standard Suzuki-Miyaura conditions, with demonstrated practical application in bromo-phthalazine systems for synthesizing diverse biaryl and heteroaryl derivatives [1]. The 6-bromo compound enables rapid generation of compound libraries for SAR exploration, whereas the 6-fluoro analog cannot participate in such cross-coupling reactions, and the 6-chloro analog requires harsher conditions or specialized catalyst systems that reduce functional group tolerance. Procurement of 6-bromo-8aH-phthalazin-1-one (98% purity, available from multiple suppliers including Thermo Scientific/Alfa Aesar [2]) ensures immediate deployment in parallel synthesis workflows without additional activation steps.

Fragment Growth and Halogen Bonding Optimization in Structure-Based Drug Design

The 6-bromo substituent provides a bromine atom with a van der Waals radius of 1.85 Å and significant polarizability, enabling halogen bonding interactions with backbone carbonyl oxygens in protein binding sites—a feature that lighter halogens (chlorine: 1.75 Å, fluorine: 1.47 Å) cannot replicate to the same degree [1]. Structure-based design teams can exploit the 6-bromo compound's heavier halogen for fragment growing into hydrophobic sub-pockets that are not accessible with smaller substituents, while the phthalazinone core maintains key hydrogen-bonding interactions with the catalytic residues of target enzymes such as PARP-1.

Quote Request

Request a Quote for 6-bromo-8aH-phthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.